molecular formula C20H17NO6S B4774215 4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID

4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID

Cat. No.: B4774215
M. Wt: 399.4 g/mol
InChI Key: ZBUNPUYSKYTBLP-MHWRWJLKSA-N
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Description

4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a methoxyphenyl and thiazolan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID typically involves multi-step organic synthesis. The process may include:

    Formation of the thiazolan ring: This can be achieved through the reaction of appropriate thioamide and carbonyl compounds under acidic or basic conditions.

    Methoxyphenyl linkage: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Benzoic acid attachment: The final step involves coupling the methoxyphenyl-thiazolan intermediate with benzoic acid derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazolan ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine gas (Cl2).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of reduced thiazolan derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar structure but lacks the thiazolan ring.

    2-Methoxyphenyl derivatives: Share the methoxyphenyl moiety but differ in other structural aspects.

    Thiazolan derivatives: Contain the thiazolan ring but differ in the attached functional groups.

Uniqueness

4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID is unique due to its combination of methoxyphenyl and thiazolan ring systems, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-[[2-methoxy-6-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-21-18(22)16(28-20(21)25)10-14-4-3-5-15(26-2)17(14)27-11-12-6-8-13(9-7-12)19(23)24/h3-10H,11H2,1-2H3,(H,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUNPUYSKYTBLP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)C(=O)O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)C(=O)O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 3
4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 4
4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 5
4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
4-({2-METHOXY-6-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID

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